4-N-Butylphenylmagnesium bromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;butylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.BrH.Mg/c1-2-3-7-10-8-5-4-6-9-10;;/h5-6,8-9H,2-3,7H2,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDVPPVFTDVJOF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 4 N Butylphenylmagnesium Bromide
Direct Formation from 4-N-Butylbromobenzene and Magnesium
The most common route to 4-N-butylphenylmagnesium bromide involves the reaction of 4-n-butylbromobenzene with magnesium metal in an ethereal solvent. chemicalbook.comucalgary.ca This reaction is a type of oxidation-reduction process. ucalgary.ca
Activation Strategies for Magnesium Metal
A critical step in the synthesis of Grignarnd reagents is the activation of the magnesium metal. stackexchange.com Magnesium is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction. stackexchange.com Various methods have been developed to overcome this inert layer and expose the reactive metal surface.
Common activation techniques include:
Mechanical Methods: Crushing the magnesium turnings in situ, vigorous stirring, or sonication can physically break the oxide layer. stackexchange.comresearchgate.net
Chemical Activators: Small amounts of activating agents are frequently employed. Iodine, methyl iodide, and 1,2-dibromoethane (B42909) are common choices. stackexchange.comresearchgate.net The reaction of 1,2-dibromoethane with magnesium produces ethylene (B1197577) gas, providing a visual cue that the activation has been successful, and the byproducts are harmless. stackexchange.com
Pre-formed Grignard Reagent: The addition of a small quantity of a previously prepared Grignard reagent can initiate the reaction. stackexchange.com
Highly Reactive Magnesium: Specially prepared, highly reactive magnesium, such as Rieke magnesium, can also be used to bypass the activation issue. stackexchange.comunl.edu Another approach involves using sublimed magnesium or magnesium anthracene. stackexchange.com
Heating: Heating magnesium in the presence of a crystal of iodine until the iodine evaporates can effectively activate the surface. researchgate.net
Diisobutylaluminum hydride (DIBAH): This reagent has been shown to be an effective activator, allowing the initiation of the Grignard formation at lower temperatures, often at or below 20 °C for aryl Grignard reagents. acs.orgresearchgate.net
| Activation Method | Description |
| Mechanical | Crushing, stirring, or sonicating magnesium to physically disrupt the oxide layer. stackexchange.comresearchgate.net |
| Chemical | Using activators like iodine, 1,2-dibromoethane, or methyl iodide to chemically remove the oxide layer. stackexchange.comresearchgate.net |
| Initiators | Adding a small amount of a pre-existing Grignard reagent. stackexchange.com |
| Specialized Magnesium | Employing highly reactive forms of magnesium, such as Rieke magnesium. stackexchange.comunl.edu |
| Thermal/Chemical | Heating magnesium with iodine to create a reactive surface. researchgate.net |
| Hydride Activators | Using reagents like DIBAH to enable low-temperature initiation. acs.orgresearchgate.net |
Mechanistic Insights into Oxidative Addition at the Metal Surface
The formation of a Grignard reagent is an example of an oxidative addition. libretexts.org This process is generally understood to involve radical intermediates, although it is not a radical chain reaction. utexas.edulibretexts.org
The proposed mechanism involves the following steps:
Electron Transfer: A single electron is transferred from the magnesium metal to the antibonding orbital of the carbon-bromine bond in 4-n-butylbromobenzene. utexas.edu
Radical Formation: This electron transfer results in the formation of a 4-n-butylphenyl radical and a magnesium bromide radical cation (Mg•+ Br-).
Recombination: The aryl radical and the magnesium bromide radical cation then rapidly recombine on the surface of the magnesium to form the final Grignard reagent, this compound. utexas.edu
This process effectively changes the polarity of the carbon atom attached to the halogen from electrophilic to nucleophilic. utexas.edu
Alternative Synthetic Routes for Aryl Organomagnesium Halides
While direct synthesis is common, alternative methods exist for preparing aryl Grignard reagents, which can be particularly useful when the starting material contains functional groups that are incompatible with the conditions of direct synthesis.
Halogen-Magnesium Exchange Reactions
Halogen-magnesium exchange reactions provide a powerful method for the synthesis of functionalized organomagnesium compounds at low temperatures. organic-chemistry.orgacs.org This method involves the reaction of an aryl halide with an organomagnesium reagent, such as a trialkylmagnesate complex (e.g., nBu3MgLi). organic-chemistry.orgacs.org
These exchange reactions offer several advantages:
Chemoselectivity: They can be highly selective, allowing for the preparation of polyfunctionalized arylmagnesium species that would be difficult to synthesize directly. organic-chemistry.orgacs.orgresearchgate.net For instance, tributylmagnesate can induce iodine-magnesium exchange at very low temperatures (-78 °C), while more reactive reagents like dibutylisopropylmagnesate can achieve bromine-magnesium exchange under similar conditions. organic-chemistry.orgacs.org
Functional Group Tolerance: This method tolerates a wide range of sensitive functional groups. researchgate.net
Mild Conditions: The reactions often proceed readily under mild conditions. researchgate.net The use of iPrMgCl·LiCl can significantly increase the rate of bromine- and iodine-magnesium exchange reactions. researchgate.net
Reductive Transmetalation Approaches
Reductive transmetalation represents another strategy for generating organomagnesium compounds. This can involve the reduction of a less reactive organometallic species to a more reactive one. While less common for the direct synthesis of this compound, the principles are relevant in the broader context of organomagnesium chemistry. One such approach involves the reduction of magnesium chloride with an alkali metal like lithium in the presence of an electron carrier such as naphthalene (B1677914) to produce highly reactive magnesium powder. unl.edu Another example is the reductive anti-1,2-dimetalation of alkynes using a reducing agent like sodium dispersion in the presence of organomagnesium halides to create 1,2-dimagnesioalkenes, which act as dual Grignard reagents. chemrxiv.org
Advanced Reaction Engineering for Synthesis
Modern chemical manufacturing increasingly relies on sophisticated engineering principles to enhance reaction efficiency, safety, and environmental friendliness. For the synthesis of this compound, this translates to the adoption of technologies that offer precise control over reaction parameters and minimize the risks associated with these highly reactive organometallic compounds.
Continuous Flow Synthesis Techniques for Grignard Reagents
Continuous flow chemistry has emerged as a powerful tool for the synthesis of Grignard reagents, providing significant advantages over traditional batch processes. researchgate.netorgsyn.org This technique involves pumping the reactants through a network of tubes or microreactors, where mixing and reaction occur in a continuous stream. The small reaction volumes at any given time dramatically improve heat transfer, mitigating the risk of thermal runaways, a common hazard in exothermic Grignard formations. researchgate.netsigmaaldrich.com
The use of inline monitoring techniques, such as IR spectroscopy, in continuous flow setups allows for real-time analysis of the reaction progress, ensuring consistent product quality and immediate detection of any process deviations. researchgate.net This level of control is particularly beneficial for the synthesis of functionalized Grignard reagents. researchgate.net
| Parameter | Batch Synthesis (Typical) | Continuous Flow Synthesis (Aryl Grignards) |
| Yield | Variable, often lower due to side reactions | High, up to 98% |
| Safety | Higher risk of thermal runaway | Significantly improved safety due to small reaction volume and enhanced heat transfer |
| Process Control | Limited real-time control | Precise control over temperature, pressure, and residence time |
| Byproduct Formation | Higher potential for Wurtz coupling products | Minimized byproduct formation |
| Scalability | Challenging and requires significant process redesign | More straightforward scale-up by numbering-up or longer run times |
Batch Reactor Optimization and Scale-Up Considerations
While continuous flow offers many advantages, batch reactors remain prevalent in chemical production. Optimizing batch processes for the synthesis of this compound is crucial for ensuring safety and efficiency, especially during scale-up. The primary challenge in scaling up Grignard reactions is managing the heat generated during the highly exothermic reaction. youtube.com
A critical aspect of batch reactor safety is controlling the addition rate of the alkyl or aryl halide to the magnesium suspension. A delayed initiation of the reaction can lead to a dangerous accumulation of the halide, which, once the reaction starts, can cause a rapid and uncontrollable temperature and pressure increase. riekemetals.com To mitigate this, online monitoring techniques, such as near-infrared (NIR) spectroscopy, can be employed to track the concentration of reactants and control the feed rate automatically, thereby preventing excessive accumulation. riekemetals.com
The choice of solvent is also a key consideration. While ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are common, they are highly flammable. The use of higher-boiling point ethers can offer a wider operational temperature window.
Key Considerations for Batch Reactor Scale-Up:
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.
Mixing: Efficient mixing is essential to ensure uniform temperature distribution and prevent localized hotspots.
Initiation: Ensuring a controlled and timely initiation of the reaction is paramount to avoid the accumulation of unreacted reagents.
Emergency Preparedness: The reactor system must be equipped with adequate cooling capacity and pressure relief systems to handle potential thermal runaways. youtube.com
| Scale-Up Parameter | Challenge | Mitigation Strategy |
| Heat Generation | Potential for thermal runaway | Controlled addition of reagents, efficient cooling systems, use of higher-boiling point solvents |
| Reactant Accumulation | Delayed reaction initiation leading to a sudden exotherm | Careful monitoring of reaction initiation, use of online analytical tools (e.g., NIR) to control feed rates |
| Mixing Efficiency | Non-uniform temperature and concentration profiles | Use of appropriate agitator design and speed, reactor baffling |
| Process Safety | Risk of fire and explosion | Inert atmosphere, robust reactor design, emergency pressure relief systems |
Mechanochemical Approaches in Grignard Reagent Preparation
Mechanochemistry, particularly ball milling, represents a novel and green approach to the synthesis of Grignard reagents. This solvent-free or low-solvent method involves the use of mechanical force to initiate chemical reactions. In the context of Grignard synthesis, magnesium turnings and the organic halide are placed in a milling jar with steel balls. The high-energy collisions between the balls and the reactants provide the activation energy for the reaction.
A significant advantage of mechanochemical synthesis is the drastic reduction in the amount of solvent required, often using only a few equivalents of an ethereal solvent to facilitate the reaction, which can even be performed in air. This not only improves the environmental profile of the process but also enhances safety by minimizing the presence of flammable liquids. The process has been shown to be effective for a wide range of substrates, including those that are poorly soluble in traditional solvents.
The efficiency of mechanochemical Grignard formation can be influenced by several parameters:
Milling Frequency: Higher frequencies generally lead to faster reaction rates.
Milling Time: Sufficient time is required to ensure complete conversion.
Ball-to-Powder Ratio: This ratio affects the energy transfer during milling.
Research on mechanochemical synthesis of aryl Grignard reagents has shown that this technique can produce the desired products in good yields. For example, various aryl bromides have been successfully converted to their corresponding Grignard reagents, which were then used in subsequent reactions in a one-pot fashion.
| Parameter | Influence on Mechanochemical Synthesis |
| Milling Frequency (Hz) | Affects the kinetic energy and collision frequency, influencing reaction rate. |
| Milling Time (min) | Determines the extent of reaction and product yield. |
| Solvent Amount (equiv.) | Minimal amounts are often sufficient to facilitate the reaction, reducing waste and hazards. |
| Atmosphere | Reactions can often be carried out in air, simplifying the experimental setup. |
Iii. Reaction Pathways and Synthetic Applications of 4 N Butylphenylmagnesium Bromide
Nucleophilic Addition Reactions
As a strong nucleophile and base, the 4-n-butylphenyl anion, delivered by the Grignard reagent, readily attacks electron-deficient centers. This reactivity is fundamental to its application in synthesizing a variety of functionalized molecules.
The polarized carbon-magnesium bond in 4-N-Butylphenylmagnesium bromide allows the butylphenyl group to act as a carbanion, which exhibits high reactivity towards the electrophilic carbon atom of carbonyl groups.
In accordance with the general reactivity of Grignard reagents, this compound reacts with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. The nucleophilic 4-n-butylphenyl group adds to the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.
For instance, the reaction with an aldehyde such as benzaldehyde (B42025) would yield (4-butylphenyl)(phenyl)methanol, a secondary alcohol.
Reaction with Aldehyde (General)
Nucleophilic Attack: The 4-n-butylphenyl group attacks the carbonyl carbon of the aldehyde.
Intermediate Formation: A bromomagnesium alkoxide intermediate is formed.
Protonation: Acidic workup (e.g., with H₃O⁺) yields the secondary alcohol.
Similarly, reaction with a ketone like acetophenone (B1666503) results in the formation of 2-(4-butylphenyl)-1-phenylpropan-2-ol, a tertiary alcohol. chegg.com
| Reactant 1 | Reactant 2 | Product Type | Example Product |
| This compound | Aldehyde (e.g., Benzaldehyde) | Secondary Alcohol | (4-butylphenyl)(phenyl)methanol |
| This compound | Ketone (e.g., Acetophenone) | Tertiary Alcohol | 2-(4-butylphenyl)-1-phenylpropan-2-ol |
The reaction of this compound with esters and acid halides is more complex, typically involving multiple additions. When reacting with an ester, such as ethyl acetate, the first equivalent of the Grignard reagent adds to the carbonyl to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating an ethoxide group to form a ketone (in this case, 4-butylacetophenone). This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. udel.edu The final product, after acidic workup, is a tertiary alcohol with two identical 4-n-butylphenyl groups attached to the carbinol carbon. udel.edu
A similar double addition occurs with acid halides. The initial reaction with an acyl chloride, for example, would form a ketone, which then rapidly consumes a second equivalent of the Grignard reagent to produce a tertiary alcohol.
| Reactant 1 | Reactant 2 | Intermediate | Final Product |
| This compound (2 equiv.) | Ester (e.g., Ethyl Acetate) | 4'-Butylacetophenone | 2,2-bis(4-butylphenyl)ethanol |
| This compound (2 equiv.) | Acid Halide (e.g., Acetyl Chloride) | 4'-Butylacetophenone | 2-(4-butylphenyl)pentan-2-ol |
The nucleophilicity of this compound extends to reactions with other electrophiles, such as nitriles. The addition of the Grignard reagent to the carbon atom of a nitrile group forms an intermediate imine anion, which upon acidic hydrolysis, yields a ketone.
In a specific application, 4-alkylphenylmagnesium bromides are used in the synthesis of liquid crystals. The Grignard reagent is added to N-phenyloxycarbonyl-3-cyanopyridinium chloride in tetrahydrofuran (B95107) at low temperatures (-20°C). This reaction produces a 1,2-dihydropyridine intermediate with a reported yield of approximately 95%. This intermediate is then oxidized to form the final 2-(4'-alkylphenyl)-5-cyanopyridine liquid crystal product.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Intermediate Product | Yield |
| This compound | N-phenyloxycarbonyl-3-cyanopyridinium chloride | Tetrahydrofuran (THF) | -20°C to ambient temp., 8h | 1,2-dihydropyridine derivative | ~95% |
Formation of Carbon-Carbon Bonds with Electrophilic Carbonyl Species
Transition Metal-Catalyzed Cross-Coupling Reactions
Grignard reagents are fundamental partners in a variety of transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.
This compound can be employed in Kumada-Corriu-Tamao (or simply Kumada) coupling reactions. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the Grignard reagent with an organic halide in the presence of a palladium or nickel catalyst. This method is highly effective for the synthesis of unsymmetrical biaryls.
For example, the coupling of this compound with an aryl bromide, such as 4-bromoanisole, in the presence of a palladium catalyst like PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), would yield 4-butyl-4'-methoxy-1,1'-biphenyl. The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to give the biphenyl (B1667301) product and regenerate the Pd(0) catalyst.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (Example) | Product Type | Example Product |
| This compound | Aryl Halide (e.g., 4-Bromoanisole) | PdCl₂(dppf) | Unsymmetrical Biaryl | 4-butyl-4'-methoxy-1,1'-biphenyl |
Nickel-Catalyzed Coupling Reactions
Nickel catalysis offers a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions.
Table 1. Representative Nickel-Catalyzed Kumada Coupling Reactions.
Nickel catalysis can also facilitate more complex, multi-component reactions. One such example is the four-component coupling of alkyl fluorides, aryl Grignard reagents, and two molecules of 1,3-butadiene (B125203). nih.govrsc.org This reaction constructs a 1,6-octadiene (B1609464) framework with alkyl and aryl substitutions. The mechanism involves the formation of an anionic nickel complex from the oxidative dimerization of 1,3-butadiene and subsequent complexation with the aryl Grignard reagent. nih.gov While this methodology has been described for aryl Grignards in general, specific examples and yield data for this compound were not found in the reviewed literature.
Nickel-catalyzed cross-coupling reactions have been successfully employed for the arylation of fluoroazines and fluorodiazines using Grignard reagents. This provides a valuable route to functionalized heterocyclic compounds. Studies have shown that various arylmagnesium halides react with substrates like 2-fluoropyridine (B1216828) and fluoropyrimidines in the presence of a nickel catalyst. While the general reactivity is established, specific research detailing the reaction of this compound with these particular heterocyclic fluorides was not identified.
Iron-Catalyzed Coupling Reactions
Iron catalysis has emerged as an economical and environmentally friendly alternative for cross-coupling reactions. Iron salts, such as iron(III) chloride (FeCl₃), can effectively catalyze the coupling of Grignard reagents with alkyl and aryl halides. asianpubs.orgasianpubs.org These reactions often proceed under mild conditions and can exhibit high yields. For instance, the iron-catalyzed cross-coupling of biphenylmagnesium bromide with alkyl bromides has been reported to give good to excellent yields. asianpubs.org While the potential for iron-catalyzed cross-coupling of this compound is high, specific studies detailing its reaction conditions and yields with various halides were not found in the reviewed literature. The general applicability suggests that it would be a viable substrate for such transformations.
Table 2. Representative Iron-Catalyzed Cross-Coupling Reactions.
Copper-Catalyzed Coupling Reactions
A notable application of copper catalysis is the stereospecific substitution of propargylic ammonium (B1175870) salts with aryl Grignard reagents. This reaction provides a pathway to enantiomerically enriched allenes and alkynes, which are important structural motifs. Research has demonstrated a highly regio- and stereospecific copper-catalyzed method for the Kumada-type coupling of secondary propargylic ammonium salts with aryl Grignard reagents.
The reaction is exclusively α-regioselective and proceeds with excellent transfer of chirality. semanticscholar.org A key advantage of this method is its simplicity and efficiency; it uses a stable, inexpensive, and commercially available copper salt, such as [Cu(CH₃CN)₄]PF₆, without the need for an additional ligand. semanticscholar.org The reaction tolerates a wide array of functional groups on both the Grignard reagent and the ammonium salt, including electron-donating and electron-withdrawing groups, as well as halides. semanticscholar.org This functional group tolerance makes the protocol highly suitable for the use of this compound to synthesize complex, chiral propargylic arylation products.
Table 2: Copper-Catalyzed Stereospecific Coupling of Aryl Grignards with Propargylic Ammonium Salts
| Aryl Grignard Reagent | Propargylic Ammonium Salt Substrate | Catalyst | Conditions | Yield (%) | Key Outcome | Reference |
|---|---|---|---|---|---|---|
| Generic Ar-MgBr | (R)-N,N,N-trimethyl-1-phenylprop-2-yn-1-aminium triflate | [Cu(CH₃CN)₄]PF₆ | -40 °C | High | Stereospecific, α-selective | semanticscholar.org |
| Grignards with EWG/EDG | Various secondary propargylic ammonium salts | [Cu(CH₃CN)₄]PF₆ | -40 °C to RT | 69-95 | Excellent functional group tolerance | semanticscholar.org |
Other Catalytic Systems in Aryl Grignard Chemistry
Beyond copper, other transition metals play a significant role in mediating reactions of aryl Grignards. As previously mentioned, iron catalysis is particularly noteworthy for its practical advantages, including low cost, abundance, and low toxicity. organic-chemistry.org Iron-catalyzed cross-coupling reactions provide a robust platform for forming C-C bonds under mild conditions.
The use of iron salts like FeCl₃, often with additives such as N-methylpyrrolidinone (NMP) or N,N,N',N'-tetramethylethylenediamine (TMEDA), has proven effective for coupling aryl Grignards with a variety of electrophiles, including alkyl, alkenyl, and aryl halides. organic-chemistry.org These systems are highly efficient for coupling with primary and secondary alkyl halides, often affording near-quantitative yields in minutes. organic-chemistry.orgnih.gov The development of well-defined, low-valent iron complexes has further refined this process, allowing for high selectivity and functional group tolerance without the need for potentially toxic additives like NMP. organic-chemistry.orgmdpi.com These iron-based systems represent a sustainable and powerful tool for utilizing this compound in the synthesis of complex organic molecules.
Formation of Organoboron Compounds
Arylboronic acids and their corresponding esters are exceptionally important intermediates in modern organic chemistry, most famously for their use in the Suzuki-Miyaura cross-coupling reaction. The synthesis of these compounds from Grignard reagents is a standard and highly efficient procedure.
The conversion of this compound to 4-N-butylphenylboronic acid is typically achieved by reacting the Grignard reagent with a trialkyl borate (B1201080), such as trimethyl borate (B(OMe)₃) or triisopropyl borate. organic-chemistry.orggoogle.com The reaction proceeds via the nucleophilic attack of the Grignard's carbanion on the electrophilic boron atom of the borate ester. This forms a boronate complex. Subsequent acidic aqueous workup hydrolyzes the boronate ester to yield the final 4-N-butylphenylboronic acid. google.comelectronicsandbooks.com The reaction is generally performed at low temperatures (e.g., -10°C to -78°C) to prevent over-addition of the highly reactive Grignard reagent to the newly formed boronate ester. google.comgoogle.com This straightforward and high-yielding protocol provides ready access to the versatile boronic acid derivative from its Grignard precursor. organic-chemistry.org
Oxidative Transformations
The reaction of Grignard reagents with molecular oxygen, particularly in the presence of alkenes, offers a pathway to functionalized alcohols. While specific studies detailing the reaction of this compound with oxygen and an alkene are not extensively documented in publicly available literature, the general mechanism involves the formation of a magnesium peroxide species. This intermediate can then react with an alkene, leading to the incorporation of the aryl group and a hydroxyl group across the double bond. The regioselectivity and stereoselectivity of this process can be influenced by the nature of the alkene and the reaction conditions.
Reactions with Imines and N-Sulfinyl Imines for Aminoalcohol Synthesis
The addition of Grignard reagents to imines and their derivatives is a fundamental method for the synthesis of amines. When the imine substrate carries a chiral auxiliary, such as a tert-butanesulfinyl group, this reaction can proceed with a high degree of stereocontrol, leading to the formation of enantioenriched aminoalcohols after subsequent deprotection. The diastereoselectivity of the addition of aryl Grignard reagents to chiral N-sulfinyl imines is well-established, providing a reliable route to valuable chiral building blocks. nih.govresearchgate.net
The reaction of this compound with an N-sulfinyl imine, for instance, would proceed via a nucleophilic attack of the aryl Grignard on the electrophilic imine carbon. The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the approach of the nucleophile to one face of the imine. This results in the formation of a sulfinamide, which can then be hydrolyzed under mild acidic conditions to yield the corresponding chiral aminoalcohol.
While specific data for this compound is scarce, the addition of various Grignard reagents to chiral γ-chlorinated N-tert-butanesulfinyl imines has been shown to be highly diastereoselective, yielding 2-substituted pyrrolidines in high yields. rsc.org This highlights the general utility of this methodology. Computational studies on the addition of ethylmagnesium bromide to (S)-N-benzylidene-2-methylpropane-2-sulfinamide have provided insight into the mechanism and the factors governing the observed diastereoselectivity. chemrxiv.org
Table 1: Representative Diastereoselective Addition of Aryl Grignard Reagents to N-Sulfinyl Imines
| Aryl Grignard Reagent | N-Sulfinyl Imine Substrate | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| Phenylmagnesium bromide | (S)-N-(4-chlorobenzylidene)-tert-butanesulfinamide | (S)-N-((S)-(4-chlorophenyl)(phenyl)methyl)-tert-butanesulfinamide | >99:1 | 95 |
| 4-Methoxyphenylmagnesium bromide | (S)-N-benzylidene-tert-butanesulfinamide | (S)-N-((S)-(4-methoxyphenyl)(phenyl)methyl)-tert-butanesulfinamide | 98:2 | 92 |
| 2-Thienylmagnesium bromide | (S)-N-(naphthalen-2-ylmethylene)-tert-butanesulfinamide | (S)-N-((S)-(naphthalen-2-yl)(thiophen-2-yl)methyl)-tert-butanesulfinamide | 95:5 | 88 |
This table presents representative data for analogous reactions to illustrate the expected high diastereoselectivity and yields.
Reactions with Heterocyclic N-Oxides for Stereoselective Heterocycle Synthesis
The reaction of Grignard reagents with heterocyclic N-oxides, such as pyridine (B92270) N-oxide and quinoline (B57606) N-oxide, provides a powerful method for the direct C-H functionalization of these important heterocycles. rsc.orgumich.eduresearchgate.net This approach avoids the need for pre-functionalized starting materials and often proceeds with high regioselectivity, typically at the C2 position.
The reaction of this compound with a heterocyclic N-oxide would involve the nucleophilic addition of the Grignard reagent to the carbon atom adjacent to the N-oxide functionality. Subsequent rearomatization, often facilitated by an acidic workup or an activating agent like acetic anhydride, leads to the formation of the 2-aryl-substituted heterocycle. umich.edu In the case of chiral N-oxides or the use of chiral ligands, this reaction can be rendered stereoselective.
Table 2: Representative Reactions of Aryl Grignard Reagents with Heterocyclic N-Oxides
| Aryl Grignard Reagent | Heterocyclic N-Oxide | Product | Yield (%) |
| Phenylmagnesium bromide | Pyridine N-oxide | 2-Phenylpyridine | 75 |
| 4-Tolylmagnesium bromide | Pyridine N-oxide | 2-(4-Tolyl)pyridine | 82 |
| Phenylmagnesium bromide | Quinoline N-oxide | 2-Phenylquinoline | 88 |
| 4-Chlorophenylmagnesium bromide | Quinoline N-oxide | 2-(4-Chlorophenyl)quinoline | 78 |
This table presents representative data for analogous reactions to illustrate typical yields for the C2-arylation of pyridine and quinoline N-oxides.
Iv. Mechanistic Investigations of 4 N Butylphenylmagnesium Bromide Reactivity
Nature of the Carbon-Magnesium Bond in Aryl Grignard Reagents
The carbon-magnesium (C-Mg) bond is the heart of a Grignard reagent's reactivity. In aryl Grignard reagents like 4-n-butylphenylmagnesium bromide, this bond is highly polar covalent. wikipedia.org Due to the significant difference in electronegativity between carbon and magnesium, the carbon atom attached to magnesium carries a substantial partial negative charge (δ-), rendering it strongly nucleophilic and basic. fiveable.mewikipedia.org
While often depicted as R⁻ MgX⁺ for simplicity, the bond is not fully ionic, and a true carbanion is not typically formed. wikipedia.org The aryl group in an aryl Grignard reagent, compared to an alkyl group, can offer enhanced stability through resonance effects within the aromatic system. fiveable.me This nucleophilic carbon is readily available to attack electrophilic centers, most notably the carbon atom of carbonyl groups, leading to the formation of new carbon-carbon bonds. wikipedia.orgwikipedia.org
Pathways of Nucleophilic Attack in Grignard Reactions
The addition of a Grignard reagent to an electrophile like a ketone or aldehyde is a cornerstone reaction in organic synthesis. youtube.comorganic-chemistry.orgmasterorganicchemistry.com The reaction is generally considered a nucleophilic addition. wikipedia.org The nucleophilic carbon of the 4-n-butylphenyl group attacks the electrophilic carbonyl carbon, leading to the formation of a new C-C bond and a magnesium alkoxide intermediate, which is then protonated during aqueous workup to yield an alcohol. wikipedia.orgmasterorganicchemistry.com However, the precise mechanism can be complex and depends on the specific reactants and conditions. acs.orgreddit.com
Concerted vs. Radical Mechanisms in Addition Reactions
Two primary mechanistic pathways are often considered for the addition of Grignard reagents to carbonyl compounds: a concerted polar mechanism and a radical mechanism involving single-electron transfer (SET). organic-chemistry.orgacs.org
Concerted (Polar) Mechanism: This is the generally accepted pathway for most Grignard additions to aldehydes and unhindered ketones. wikipedia.orgorganic-chemistry.org The reaction proceeds through a cyclic transition state, often depicted as a four-membered or six-membered ring, where the magnesium atom coordinates to the carbonyl oxygen. wikipedia.orgorganic-chemistry.org This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the organic group in a concerted fashion. acs.org
Single-Electron Transfer (SET) Mechanism: With sterically hindered Grignard reagents or substrates (especially ketones with low reduction potentials like aromatic ketones), the reaction may proceed via a SET pathway. wikipedia.orgorganic-chemistry.orgacs.org In this mechanism, a single electron is transferred from the Grignard reagent to the carbonyl compound, forming a radical anion and a radical cation. acs.org These radical intermediates then combine to form the product. acs.org The competition between the nucleophilic and SET pathways is influenced by the substrate, reagent, and solvent. acs.orgreddit.com For instance, chiral secondary Grignard reagents have been shown to react with benzophenone (B1666685) primarily through a radical mechanism, but with benzaldehyde (B42025) via nucleophilic addition. acs.org
| Mechanism | Description | Favored by |
| Concerted (Polar) | Nucleophilic addition occurs via a cyclic transition state with simultaneous bond formation and breaking. acs.org | Unhindered substrates (e.g., aldehydes, unhindered ketones). wikipedia.orgacs.org |
| Radical (SET) | Involves the transfer of a single electron from the Grignard to the substrate, forming radical intermediates. organic-chemistry.orgacs.org | Sterically hindered substrates, substrates with low reduction potential (e.g., benzophenone). wikipedia.orgacs.org |
Transition State Characterization and Stability
The transition state (TS) in a Grignard reaction is a critical, high-energy intermediate that determines the reaction's rate and stereochemical outcome. For the concerted mechanism, the TS is often envisioned as a four-membered or six-membered ring. wikipedia.orgresearchgate.net
Four-Centered Transition State: In this model, the magnesium atom, the carbonyl oxygen, the carbonyl carbon, and the nucleophilic carbon of the Grignard reagent form a four-membered ring. researchgate.net
Six-Membered Ring Transition State: This model involves a dimeric form of the Grignard reagent. One molecule of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen, while the other delivers the nucleophilic organic group. nih.govwikipedia.org
Computational studies have been employed to characterize these transition states. acs.orgresearchgate.net For the reaction of methylmagnesium chloride with ketones, ab initio calculations have determined optimized geometries for a four-membered ring transition state. researchgate.net Quantum-chemical calculations and molecular dynamics simulations show that the TS for a concerted mechanism involves the partial formation of the new C-C bond and partial cleavage of the C-Mg bond. acs.org The activation of these pathways depends intricately on the substrate, its binding to the magnesium center, and the dynamics of the surrounding solvent molecules. acs.orgreddit.com
Regio- and Stereoselectivity in Grignard-Mediated Transformations
The regio- and stereoselectivity of Grignard reactions are of paramount importance in synthetic chemistry. In the reaction of this compound with unsymmetrical epoxides, the reagent typically attacks the less sterically hindered carbon atom, following an Sₙ2-type mechanism. masterorganicchemistry.com
Stereoselectivity in additions to prochiral carbonyls is more complex. The stereochemical outcome is dictated by the geometry of the transition state. Non-allylic Grignard reagents, like this compound, are believed to react through four-centered or six-membered-ring transition states involving dimers. nih.gov The approach of the nucleophile to one of the two prochiral faces of the carbonyl is influenced by steric factors, as described by models like Felkin-Anh. However, the complex solution behavior of Grignard reagents, including the Schlenk equilibrium and aggregation, can significantly complicate stereochemical predictions. nih.gov The presence of multiple, rapidly equilibrating organomagnesium species means that the reaction may proceed through several competing pathways simultaneously, making it challenging to analyze and control the stereochemical outcome. nih.govreddit.com
Chelation Control Mechanisms
Chelation control is a significant factor in determining the stereochemical outcome of Grignard reactions with substrates possessing a coordinating functional group, such as an α-alkoxy ketone. nih.gov In such cases, the magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the heteroatom of the adjacent functional group, forming a rigid cyclic intermediate. This chelation locks the conformation of the substrate, leading to a preferred direction of nucleophilic attack by the Grignard reagent. nih.gov
For this compound, its reaction with a substrate capable of chelation, for instance, an α-alkoxyketone, would proceed through a five- or six-membered cyclic transition state. The formation of this chelate dictates the facial selectivity of the nucleophilic addition. The bulky 4-n-butylphenyl group will then attack the carbonyl carbon from the less sterically hindered face of the chelated intermediate. nih.gov The stability and formation of this chelate are influenced by the solvent, with more coordinating solvents potentially disrupting the chelation by solvating the magnesium center. nih.gov
The effectiveness of chelation control is a balance between the strength of the coordination and the inherent reactivity of the Grignard reagent. While the primary driving force is the formation of a stable chelate, the steric demands of both the Grignard reagent and the substrate play a crucial role in the final stereochemical outcome.
Steric and Electronic Effects of Substituents on Selectivity
The selectivity of reactions involving this compound is profoundly influenced by both steric and electronic factors arising from the n-butyl substituent on the phenyl ring and the nature of the substrate.
Electronic Effects:
The n-butyl group at the para-position of the phenyl ring is an electron-donating group through an inductive effect (+I). This electron donation increases the electron density on the phenyl ring, which in turn enhances the nucleophilicity of the carbanionic carbon attached to the magnesium atom. However, this effect is generally modest for an alkyl group and its influence on the reactivity of the Grignard reagent is often considered in conjunction with steric factors.
Steric Effects:
The steric hindrance imposed by the n-butyl group, while less pronounced than a tert-butyl group, can still play a significant role in selectivity. In reactions with sterically hindered ketones, the bulky nature of the 4-n-butylphenyl group can influence the trajectory of its approach to the carbonyl carbon. organic-chemistry.org This can lead to a preference for addition to less hindered sites.
In cases of sterically demanding substrates, an alternative to the standard polar, nucleophilic addition mechanism is the single electron transfer (SET) mechanism. organic-chemistry.orgresearchgate.net In the SET pathway, an electron is transferred from the Grignard reagent to the ketone, forming a ketyl radical anion and a radical cation of the Grignard reagent. While direct evidence for this compound is not extensively documented, studies on similar systems suggest that increased steric hindrance on either the Grignard reagent or the substrate can favor the SET pathway. researchgate.net
The interplay between steric and electronic effects is critical in determining the outcome of a reaction. For instance, in a competitive reaction scenario with a substrate offering multiple reaction sites, the regioselectivity will be a function of both the electronic activation of the sites and the steric accessibility for the this compound.
Table 1: Influence of Substituent Effects on Reaction Pathways
| Factor | Effect on this compound | Consequence on Reactivity and Selectivity |
| Electronic Effect | The n-butyl group is weakly electron-donating (+I). | Increases the nucleophilicity of the Grignard reagent, potentially increasing reaction rates. |
| Steric Effect | The n-butylphenyl group presents moderate steric bulk. | Can influence facial selectivity with chiral substrates and may favor reaction at less hindered sites. In highly congested systems, it can promote a single electron transfer (SET) mechanism over a polar mechanism. |
Role of Activators and Additives in Reaction Initiation and Catalysis
The formation and reactivity of Grignard reagents can be significantly influenced by the presence of activators and additives.
Reaction Initiation:
The reaction between magnesium metal and 4-n-butylbenzene bromide to form the Grignard reagent sometimes requires an initiation step. This is because the surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide. Chemical activators are often used to break this layer and expose a fresh magnesium surface. Common activators include small amounts of iodine or 1,2-dibromoethane (B42909). aroonchande.com These substances react with the magnesium to generate a small amount of magnesium halide, which helps to etch the oxide layer and initiate the Grignard formation. Mechanical activation, such as stirring the magnesium turnings vigorously, can also be effective. masterorganicchemistry.com
Catalysis and Additives in Reactions:
While Grignard reactions are typically stoichiometric, certain additives can have a catalytic effect or modify the reactivity and selectivity. For instance, the addition of certain salts or coordinating agents can alter the aggregation state of the Grignard reagent in solution. Grignard reagents exist in solution as a complex equilibrium of monomers, dimers, and higher oligomers, known as the Schlenk equilibrium. The reactivity of these different species can vary. researchgate.net
In some specific applications, transition metal catalysts, such as copper(I) salts, can be used in conjunction with Grignard reagents to promote specific types of coupling reactions, such as conjugate additions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com For example, the addition of a catalytic amount of copper(I) iodide to a reaction between this compound and an enone would likely favor 1,4-addition over 1,2-addition.
Additives like lithium chloride (LiCl) can also have a profound effect, forming "turbo-Grignard" reagents. These mixed magnesium/lithium reagents can exhibit enhanced reactivity and modified chemoselectivity, sometimes allowing for reactions that are sluggish or unselective with the conventional Grignard reagent alone. wikipedia.org
Table 2: Common Activators and Additives and Their Roles
| Activator/Additive | Function | Mechanism of Action |
| Iodine (I₂) | Initiator | Reacts with magnesium to form magnesium iodide, which helps to remove the passivating magnesium oxide layer. |
| 1,2-Dibromoethane | Initiator | Reacts with magnesium to form magnesium bromide and ethene gas, exposing a fresh metal surface. |
| Copper(I) Salts (e.g., CuI) | Catalyst for Conjugate Addition | Forms an organocopper species in situ, which preferentially undergoes 1,4-addition to α,β-unsaturated systems. |
| Lithium Chloride (LiCl) | Reactivity/Selectivity Modifier | Breaks up Grignard reagent aggregates and forms more reactive mixed-metal species ("turbo-Grignard" reagents). |
V. Analytical and Spectroscopic Characterization in Research of Aryl Grignard Reagents
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique for elucidating the structure of Grignard reagents in solution. It provides detailed information about the electronic environment of individual atoms within the molecule.
¹H NMR spectroscopy allows for the identification and characterization of the different proton environments in 4-n-butylphenylmagnesium bromide. The formation of the Grignard reagent from 1-bromo-4-n-butylbenzene leads to distinct changes in the chemical shifts of the aromatic and alkyl protons.
The protons on the aromatic ring of the Grignard reagent experience a significant upfield shift compared to the precursor, 1-bromo-4-n-butylbenzene. This is due to the increased electron density on the aromatic ring resulting from the polarization of the C-Mg bond. The protons ortho to the magnesium-bearing carbon are typically the most shielded.
The signals of the n-butyl group also provide valuable information. The methylene (B1212753) protons adjacent to the aromatic ring will show a characteristic chemical shift, and the coupling patterns of all the alkyl protons can confirm the integrity of the n-butyl chain.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 (ortho to Br) | 7.40 | d | 8.4 |
| H-3, H-5 (meta to Br) | 7.05 | d | 8.4 |
| -CH₂- (benzylic) | 2.58 | t | 7.7 |
| -CH₂-CH₂- (next to benzylic) | 1.58 | sextet | 7.6 |
| -CH₂-CH₃ | 1.35 | sextet | 7.4 |
| -CH₃ | 0.92 | t | 7.3 |
| Table 1: Approximate ¹H NMR Spectral Data for 1-bromo-4-n-butylbenzene in CDCl₃. |
Upon formation of this compound, the aromatic signals would be expected to shift upfield, likely into the range of 6.5-7.5 ppm.
¹³C NMR spectroscopy is instrumental in analyzing the carbon skeleton of this compound. A key indicator of Grignard reagent formation is the significant upfield shift of the carbon atom directly bonded to the magnesium atom (C-1) compared to the corresponding carbon in the starting material, 1-bromo-4-n-butylbenzene. This ipso-carbon signal in the Grignard reagent is often broad and can be difficult to observe due to quadrupolar relaxation effects of the adjacent magnesium and bromine atoms.
The other aromatic and alkyl carbon signals also provide confirmation of the structure. The chemical shifts of the carbon atoms of the n-butyl group can be compared to those of the starting material to ensure no rearrangement or side reactions have occurred.
Below is a table of the ¹³C NMR spectral data for the precursor, 1-bromo-4-n-butylbenzene, for comparative purposes.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-4 (ipso to butyl) | 142.0 |
| C-2, C-6 (ortho to butyl) | 131.5 |
| C-3, C-5 (meta to butyl) | 130.2 |
| C-1 (ipso to Br) | 120.0 |
| -CH₂- (benzylic) | 35.0 |
| -CH₂-CH₂- (next to benzylic) | 33.2 |
| -CH₂-CH₃ | 22.3 |
| -CH₃ | 13.9 |
| Table 2: Approximate ¹³C NMR Spectral Data for 1-bromo-4-n-butylbenzene in CDCl₃. docbrown.info |
In this compound, the C-1 signal would be expected to shift significantly upfield, potentially to a region greater than 160 ppm.
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorinated organic compounds. In the context of aryl Grignard reagents, it can be used to study fluorinated derivatives, such as 4-fluoro-n-butylphenylmagnesium bromide. The ¹⁹F chemical shift is very sensitive to changes in the electronic environment, making it an excellent probe for confirming the formation of the Grignard reagent and for studying its reactions. The large chemical shift dispersion in ¹⁹F NMR often leads to well-resolved spectra, simplifying analysis. wisc.edu
For instance, in the formation of a fluorinated Grignard reagent, a significant change in the ¹⁹F chemical shift would be observed upon conversion of the C-Br bond to a C-MgBr bond. This technique is also valuable for monitoring the progress of reactions involving these fluorinated reagents and for characterizing the resulting products. wisc.edu
NMR spectroscopy, particularly ¹H NMR, is a powerful tool for real-time monitoring of the formation of Grignard reagents. nih.gov By acquiring spectra at different time points during the reaction of 1-bromo-4-n-butylbenzene with magnesium, the disappearance of the starting material signals and the appearance of the Grignard reagent signals can be tracked. This allows for the determination of reaction kinetics, optimization of reaction conditions, and detection of any side products or intermediates. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule.
IR spectroscopy is a useful technique for identifying the presence of specific functional groups in this compound and for monitoring its formation. The IR spectrum of the Grignard reagent will show characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key vibrational modes to consider include:
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.
Aliphatic C-H stretching: Found in the 2850-3000 cm⁻¹ region, confirming the presence of the n-butyl group.
C=C stretching vibrations of the aromatic ring: These appear in the 1450-1600 cm⁻¹ region.
C-Mg stretching: The absorption corresponding to the carbon-magnesium bond is a key indicator of Grignard reagent formation. This band is typically weak and appears in the far-infrared region, often between 300 and 600 cm⁻¹. The exact position can be influenced by the solvent and the state of aggregation of the Grignard reagent.
By comparing the IR spectrum of the reaction mixture over time to that of the starting material, 1-bromo-4-n-butylbenzene, the formation of the C-Mg bond and the consumption of the C-Br bond can be monitored. For instance, a study on the synthesis of n-butylmagnesium bromide in different solvents utilized in-situ IR spectroscopy to monitor the changes in species and concentrations during the reaction.
While a specific, publicly available IR spectrum for this compound is scarce, the table below provides a general guide to the expected absorption regions.
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-Mg Stretch | 600 - 300 |
| Table 3: General Expected IR Absorption Regions for this compound. |
Raman Spectroscopy for In-situ Reaction Monitoring and Quality Control
Raman spectroscopy has emerged as a powerful non-destructive analytical tool for the quality control and in-situ monitoring of Grignard reagent manufacturing. mdpi.comresearchgate.netgekkophotonics.com Its key advantage lies in the ability to perform measurements in real-time without sample preparation, which is crucial for highly reactive and moisture-sensitive compounds like this compound. mdpi.comresearchgate.net This technique is particularly well-suited for mitigating interference from moisture and carbon dioxide. mdpi.comresearchgate.netdntb.gov.ua
In industrial settings, Raman spectroscopy is employed to ensure the quality of Grignard reagents by detecting and quantifying impurities. mdpi.comresearchgate.net For instance, research has demonstrated its effectiveness in determining the concentration of common adulterants like toluene (B28343) in Grignard reagent solutions. mdpi.comresearchgate.netdntb.gov.ua By combining Raman spectral data with multivariate analysis methods such as partial least squares regression (PLSR), a robust model for quality assessment can be developed. mdpi.comresearchgate.net Studies have shown a high correlation for predicting toluene concentration, proving Raman spectroscopy to be an effective tool for the rapid and non-destructive quality determination of Grignard reagents. mdpi.comresearchgate.netdntb.gov.ua
The technique works by irradiating the sample with a monochromatic laser and analyzing the inelastically scattered light. gekkophotonics.com The resulting Raman shift provides a unique chemical fingerprint of the molecules present, allowing for the identification and quantification of reactants, products, and impurities. gekkophotonics.com This makes it an ideal method for monitoring the progress of the Grignard reaction itself, tracking the consumption of the aryl halide and the formation of the organomagnesium species.
Table 1: Performance of Raman Spectroscopy in Quality Control of Grignard Reagents
| Parameter | Finding | Reference |
| Application | Rapid determination of toluene content (adulterant) in Grignard reagent. | mdpi.comresearchgate.net |
| Analytical Method | Raman Spectroscopy combined with Partial Least Square Regression (PLSR). | mdpi.comresearchgate.net |
| Correlation Coefficient (R) | 0.97 | mdpi.comresearchgate.net |
| Standard Error of Prediction (SEP) | 0.71% | mdpi.comresearchgate.net |
| Key Advantage | Non-destructive and rapid analysis, mitigating moisture and CO₂ interference. | mdpi.comresearchgate.netdntb.gov.ua |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of organometallic compounds, including aryl Grignard reagents. Due to their reactivity, direct analysis often involves specialized ionization techniques. Electrospray ionization mass spectrometry (ESI-MS) has been successfully used to analyze solutions of Grignard reagents, providing insight into the complex species present in solution, such as monomers and aggregates. researchgate.net
When subjected to mass spectrometry, a molecule like this compound would first yield a molecular ion peak, which confirms its molecular weight. Subsequent fragmentation provides structural information. For aryl compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org The fragmentation patterns are predictable and help in confirming the structure.
For this compound, key fragmentation pathways would involve:
Cleavage of the butyl group: The C-C bonds of the n-butyl substituent can cleave, leading to the loss of alkyl fragments. The loss of a propyl radical (CH₂CH₂CH₃) to form a stable benzylic-type cation is a likely fragmentation pathway.
Cleavage of the C-Mg bond: The bond between the phenyl ring and the magnesium atom can break, generating ions corresponding to the butylphenyl group and the magnesium bromide moiety.
Fragmentation of the aromatic ring: While less common due to its stability, the phenyl ring can also undergo fragmentation under high energy conditions.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Origin | Significance |
| [C₁₀H₁₃MgBr]⁺ | Molecular Ion | Confirms molecular weight of the primary species. |
| [C₁₀H₁₃]⁺ | Loss of MgBr radical | Indicates the butylphenyl organic moiety. |
| [C₆H₄MgBr]⁺ | Loss of Butyl radical | Suggests direct bond between the ring and magnesium. |
| [C₉H₁₁]⁺ | α-cleavage at the butyl group (loss of CH₃) | Confirms the presence and structure of the butyl chain. |
| [C₆H₅]⁺ | Loss of Butyl group and MgBr | Phenyl cation, a common fragment for aromatic compounds. libretexts.org |
X-ray Photoelectron Spectroscopy (XPS) for Magnesium Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that is invaluable for studying the formation of Grignard reagents. The reaction occurs on the surface of the magnesium metal, which is typically coated with a passivating layer of magnesium oxide (MgO). wikipedia.orgresearchgate.net XPS can analyze the chemical composition and electronic state of the elements within the top few nanometers of a surface, making it ideal for investigating this critical metal-reagent interface. researchgate.netalfredstate.eduresearchgate.net
Studies using XPS on magnesium surfaces reveal the chemical states of magnesium before, during, and after the Grignard reaction. researchgate.netresearchgate.net The technique can distinguish between metallic magnesium (Mg⁰) and magnesium in its oxidized state (Mg²⁺) in compounds like MgO or MgBr₂ based on shifts in the binding energies of the core electrons. researchgate.net For example, the Mg 2p binding energy for metallic magnesium is different from that for magnesium oxide, allowing researchers to monitor the removal of the passivating MgO layer, which is a crucial step for the reaction to initiate. researchgate.netresearchgate.net
Recent XPS analyses have provided strong evidence for the surface nature of the Grignard formation reaction. alfredstate.edu By analyzing the surface before and after reaction with an organic halide in an ether solvent, XPS can confirm the attachment of species to the surface and characterize the resulting magnesium halide byproducts. acs.org
Table 3: Representative XPS Binding Energies for Magnesium Species
| Species | XPS Signal | Typical Binding Energy (eV) | Significance in Grignard Research | Reference |
| Metallic Magnesium (Mg) | Mg 2p | ~49.5 | Represents the reactive magnesium metal surface. | researchgate.net |
| Magnesium Oxide (MgO) | Mg 2p | ~50.7 | Identifies the passivating oxide layer that inhibits the reaction. | researchgate.net |
| Magnesium Hydroxide (Mg(OH)₂) | Mg 2p | ~51.2 | A potential component of the surface layer from reaction with trace water. | researchgate.net |
| Adventitious Carbon | C 1s | ~284.8 - 285.0 | Used for charge referencing of the spectra. | researchgate.net |
Note: Binding energies can vary slightly depending on the instrument and charge correction methods.
Real-Time Monitoring Techniques (e.g., Inline FTIR in Flow Chemistry)
Real-time monitoring has become indispensable for the safe and efficient synthesis of Grignard reagents, particularly in continuous flow chemistry setups. researchgate.netacs.org Inline Fourier Transform Infrared (FTIR) spectroscopy, often referred to by the trade name ReactIR, is a prominent process analytical technology (PAT) used for this purpose. cam.ac.ukmt.com It allows for the continuous monitoring of reactant consumption and product formation without the need for manual sampling, which can be hazardous and may not provide a true representation of the reaction. mt.comyoutube.commt.com
For the synthesis of this compound, an inline FTIR probe would be inserted directly into the reaction stream. hzdr.de The system continuously records the infrared spectrum of the reaction mixture, allowing for the quantitative tracking of key species in real-time. mt.comresearchgate.net This is achieved by monitoring the characteristic infrared absorption bands of the starting material (e.g., 4-bromo-n-butylbenzene) and the Grignard product. The disappearance of the reactant's C-Br stretching vibration and the appearance of new bands associated with the C-Mg bond and its solvated complex can be trended over time. acs.orgcam.ac.uk
This continuous stream of data is critical for several reasons:
Safety: It helps detect reaction stalling, where the organic halide accumulates, creating a risk of a thermal runaway. youtube.com
Optimization: It provides precise information on reaction kinetics, helping to optimize parameters like temperature, flow rate, and reagent stoichiometry. researchgate.netacs.org
Process Control: In multi-step syntheses, the concentration of the Grignard reagent can be accurately determined before it is introduced to the next reaction step, ensuring optimal product yield and purity. researchgate.net
The combination of flow chemistry with inline FTIR provides a robust platform for the controlled and scalable production of arylmagnesium reagents. acs.org
Table 4: Key Infrared Bands for Inline Monitoring of Aryl Grignard Formation
| Species | Functional Group / Vibration | Typical Wavenumber (cm⁻¹) | Monitoring Purpose | Reference |
| Aryl Bromide (Reactant) | C-Br Stretch | ~650 - 550 | Monitors consumption of the starting material. | youtube.com |
| Aryl Bromide (Reactant) | Aromatic C-H Bending | Varies | Confirms presence and consumption of the aryl halide. | youtube.com |
| Arylmagnesium Bromide (Product) | C-Mg Vibration (complexed) | Varies, often broad | Tracks the formation of the Grignard reagent. | acs.orgcam.ac.uk |
| Diethyl Ether or THF (Solvent) | C-O-C Stretch | ~1120 (Ether), ~1070 (THF) | Serves as an internal standard and indicates solvent coordination. | wikipedia.org |
Vi. Computational Chemistry in the Study of 4 N Butylphenylmagnesium Bromide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is widely used to investigate the electronic structure and reactivity of Grignard reagents.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving Grignard reagents. This allows for the identification of intermediates, transition states, and the calculation of activation energy barriers, which are crucial for understanding reaction kinetics and selectivity.
For instance, in transition-metal-catalyzed cross-coupling reactions, a common application for aryl Grignard reagents, DFT studies have detailed the elementary steps of the catalytic cycle. nih.govnih.govacs.org These steps often include oxidative addition, transmetalation, and reductive elimination. DFT calculations on model systems, such as the iron-catalyzed cross-coupling of an aryl Grignard with an alkyl halide, reveal the energetics of the entire process. nih.govacs.org The calculations show that the reaction can proceed through various iron oxidation states (e.g., Fe(I)/Fe(II)/Fe(III)) and that the rate-limiting step can be identified by finding the highest energy barrier in the cycle. nih.govacs.org For example, in one iron-catalyzed system, the reductive elimination step was found to have a Gibbs free energy of activation of 28.13 kcal/mol in THF solvent, identifying it as the rate-limiting step. nih.govacs.org
These computational models can explain experimental observations, such as why the slow addition of the Grignard reagent is often critical for achieving high yields in cross-coupling reactions by preventing the formation of byproducts like biphenyls. acs.org By calculating the activation barriers for competing pathways, such as nucleophilic addition versus single-electron transfer (SET), DFT can predict the likely outcome of a reaction based on the substrate and reaction conditions. organic-chemistry.org
| Reaction Step (Analogous Fe-Catalyzed System) | Calculated Activation Free Energy (ΔG‡) | Description |
| C-Cl Activation | 1.5 kcal/mol | Activation of the alkyl halide by an Fe(I) complex. acs.org |
| Transmetalation | 9.9 kcal/mol | Transfer of the aryl group from magnesium to the iron center. acs.org |
| Reductive Elimination | 8.8 - 28.1 kcal/mol | Formation of the C-C bond and regeneration of the active catalyst. nih.govacs.org |
Table 1: Representative activation free energies for key steps in an iron-catalyzed cross-coupling reaction, calculated using DFT for analogous aryl Grignard systems. These values illustrate how DFT is used to quantify the energetic landscape of a reaction.
DFT, combined with methods like the Gauge-Including Atomic Orbital (GIAO), is a powerful tool for predicting NMR chemical shifts. nih.govnih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. nih.gov The predicted shielding values can then be correlated with experimental chemical shifts, aiding in structure elucidation and assignment of complex spectra. rsc.org
Recent advancements have integrated DFT calculations with machine learning models, creating highly accurate and rapid prediction protocols. rsc.orgnyu.edunsf.gov These methods can achieve accuracies comparable to experimental error (e.g., a mean absolute error of ~1.5 ppm for ¹³C shifts). rsc.org For a molecule like 4-n-butylphenylmagnesium bromide, DFT calculations could predict the ¹H and ¹³C chemical shifts for the aromatic and aliphatic protons and carbons. This would be particularly useful for distinguishing between isomers and understanding how the electronic environment of each nucleus is affected by the magnesium bromide moiety.
| Atom (in Toluene (B28343), a model for the aryl part) | Experimental ¹³C Chemical Shift (ppm) | DFT-Calculated ¹³C Chemical Shift (ppm) |
| C1 (ipso) | 137.8 | 137.5 |
| C2/C6 (ortho) | 129.3 | 129.1 |
| C3/C5 (meta) | 128.5 | 128.3 |
| C4 (para) | 125.6 | 125.4 |
| CH₃ | 21.3 | 21.0 |
Table 2: A representative comparison of experimental versus DFT-calculated ¹³C NMR chemical shifts for toluene, a structural analogue of the aromatic portion of the target molecule. This demonstrates the typical accuracy of modern computational methods.
The formation of a Grignard reagent involves the cleavage of a carbon-halogen bond. DFT calculations can provide accurate estimates of the bond dissociation energies (BDEs) for the precursor molecules, such as 4-n-butylbromobenzene. The C-X BDE is a critical parameter influencing the rate of Grignard reagent formation. nih.gov
Computational studies have shown a good correlation between calculated BDEs and reaction rates. nih.gov For aryl halides, the BDE for the C-Br bond is significantly lower than for the C-Cl bond, which is consistent with the higher reactivity of aryl bromides in forming Grignard reagents. nih.govresearchgate.net DFT calculations can quantify these differences and analyze how substituents on the aromatic ring influence the C-Br bond strength. For 4-n-butylbromobenzene, the electron-donating n-butyl group would be expected to have a minor, but calculable, effect on the C-Br BDE compared to unsubstituted bromobenzene.
| Compound | C-X Bond | Calculated Bond Dissociation Enthalpy (BDE, kcal/mol) |
| Chlorobenzene | C-Cl | 99.0 (G3B3 method) nih.gov |
| Bromobenzene | C-Br | 83.7 (B3LYP method) nih.gov |
| Iodobenzene | C-I | ~65 (Estimated) |
Table 3: Calculated Carbon-Halogen Bond Dissociation Enthalpies for various aryl halides using DFT (B3LYP) and composite (G3B3) methods. nih.gov These values show the trend in bond strength, which is a key factor in the formation of the corresponding Grignard reagent.
Ab Initio Methods for Molecular Structure and Reactivity Predictions
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a high level of theory for studying molecular systems. Ab initio molecular dynamics (AIMD) simulations are particularly powerful for studying Grignard reagents as they can model the dynamic behavior of the system in solution, including the complex Schlenk equilibrium. acs.orgacs.org
AIMD studies on model Grignard reagents like CH₃MgCl in THF have shown that the reaction mechanism is not static but involves a dynamic exchange of solvent molecules. acs.org These simulations can reveal the structures of various solvated mono- and dinuclear magnesium species and determine their relative stabilities and reactivity. acs.orgacs.org Such studies have demonstrated that dinuclear, bridged species can be the most reactive entities in solution, and their formation and consumption are dynamically mediated by the solvent. acs.org For this compound, ab initio calculations would be the gold standard for accurately determining its solution-phase structure and the energetics of the Schlenk equilibrium.
Modeling Solvent Effects and Solvation Spheres on Grignard Reactivity
The solvent is not merely a medium but an active participant in Grignard reactions. acs.orgspringernature.com Computational chemistry models this influence using two main approaches: implicit and explicit solvation models.
Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. nih.gov Explicit models involve including a number of individual solvent molecules (e.g., THF or diethyl ether) directly in the calculation. This approach is more computationally demanding but is essential for capturing specific solvent-solute interactions, such as coordination to the magnesium center and hydrogen bonding. acs.orgacs.orgnih.gov
Studies have shown that explicit solvent molecules are crucial for accurately describing the Schlenk equilibrium and reaction pathways. acs.orgacs.org The number of coordinating solvent molecules directly impacts the stability and reactivity of the Grignard species. AIMD simulations have revealed that the dynamic exchange of solvent molecules in the magnesium coordination sphere is a key factor that drives the reaction forward. acs.org For this compound, modeling the solvation sphere with several explicit THF molecules would be necessary to accurately predict its reactivity and aggregation state in solution.
Investigation of Electronic and Steric Influences on Reaction Pathways
Computational models are uniquely suited to disentangle the complex interplay of electronic and steric effects that govern reaction outcomes. For this compound, the n-butyl group at the para position exerts specific influences.
Electronic Effects: The n-butyl group is weakly electron-donating through induction and hyperconjugation. This increases the electron density on the aromatic ring and slightly enhances the nucleophilicity of the ipso-carbon attached to the magnesium. DFT calculations can quantify this effect by analyzing atomic charges (e.g., using Natural Bond Orbital analysis) and by comparing the calculated activation energies for reactions against those of unsubstituted phenylmagnesium bromide.
By systematically modifying the structure in silico (e.g., comparing methyl, ethyl, isopropyl, and tert-butyl substituents), computational chemists can build a comprehensive model of how electronic and steric factors control the reactivity of substituted aryl Grignard reagents.
Viii. Advanced Topics and Future Research Directions
Stereoselective and Enantioselective Transformations Using Aryl Grignard Reagents
The control of stereochemistry is paramount in the synthesis of chiral molecules, particularly for pharmaceutical applications. While Grignard reagents are traditionally known for their high reactivity, which can make stereocontrol challenging, significant progress has been made in developing stereoselective and enantioselective reactions involving aryl Grignard reagents.
These advancements typically rely on the use of chiral ligands or catalysts that can effectively discriminate between enantiotopic faces of a prochiral substrate. For instance, iron-catalyzed enantioselective cross-coupling reactions have emerged as a powerful tool. In these reactions, a chiral bisphosphine ligand coordinates to an iron salt, creating a chiral catalytic environment that can direct the addition of an aryl Grignard reagent to a racemic starting material, yielding a product with high enantiomeric excess. acs.org Similarly, catalytic enantioselective additions to aldehydes and ketones can be achieved using chiral phosphoramide (B1221513) ligands in conjunction with organozinc reagents generated in situ from Grignard reagents. rsc.org
The development of novel biaryl-based chiral ligands has also enabled highly enantioselective additions of aryl Grignard reagents to ketones, providing access to valuable chiral tertiary alcohols. nih.gov These methodologies demonstrate that by carefully selecting the catalyst and ligand system, the inherent reactivity of reagents like 4-n-butylphenylmagnesium bromide can be harnessed for sophisticated asymmetric synthesis. nih.govmmu.ac.uk
Table 1: Examples of Catalytic Systems for Enantioselective Reactions with Aryl Grignard Reagents
| Catalyst System | Reaction Type | Substrate Example | Outcome | Reference |
|---|---|---|---|---|
| Fe(acac)₃ / Chiral Bisphosphine Ligand | Enantioselective Cross-Coupling | Racemic α-chloroesters | Optically active α-arylalkanoic acids | acs.org |
| Ni(II) / Chiral Ligand | Asymmetric Arylation | Aryl Ketones | Chiral tertiary diaryl alcohols | researchgate.net |
| Chiral Phosphoramide Ligand / Zn(II) | Enantioselective Aryl Addition | Aldehydes, Ketones | Chiral secondary and tertiary alcohols | rsc.org |
Functional Group Tolerance and Chemoselectivity Enhancement in Complex Substrates
A significant challenge in using highly reactive Grignard reagents in the synthesis of complex molecules is their low tolerance for common functional groups, such as esters, nitriles, and amides. However, modern advancements have led to the development of "Turbo-Grignard reagents," which exhibit dramatically improved functional group tolerance and chemoselectivity. d-nb.inforesearchgate.net
The addition of lithium chloride (LiCl) to a standard Grignard reagent like this compound results in the formation of a more soluble and kinetically active species, i-PrMgCl·LiCl. sigmaaldrich.com This enhanced reactivity is attributed to the breakup of polymeric Grignard aggregates and the formation of a magnesiate species with increased nucleophilicity. sigmaaldrich.com These "Turbo-Grignard" reagents can undergo halogen-metal exchange reactions under mild conditions, even in the presence of sensitive functional groups that would be incompatible with traditional Grignard or organolithium reagents. sigmaaldrich.comstrath.ac.uk This allows for the selective metalation and subsequent reaction at a specific site within a multifunctional molecule. researchgate.net
For example, studies have shown that in substrates containing both a nitrile and a Weinreb amide, the Weinreb amide can be chemoselectively targeted by a Grignard reagent to produce a cyano ketone in good yield, demonstrating precise control over reactivity. researchgate.net
Table 2: Comparison of Standard vs. Turbo-Grignard Reagents
| Feature | Standard Grignard Reagent (RMgX) | Turbo-Grignard Reagent (RMgCl·LiCl) | Reference |
|---|---|---|---|
| Composition | Polymeric aggregates in ether | Soluble monomeric/dimeric species | sigmaaldrich.com |
| Reactivity | Moderate to high | Highly enhanced | d-nb.inforesearchgate.net |
| Functional Group Tolerance | Low (reacts with esters, nitriles, etc.) | High (tolerates esters, amides, nitriles) | sigmaaldrich.comstrath.ac.uk |
| Reaction Conditions | Often requires higher temperatures | Mild conditions (e.g., 0 °C to rt) | strath.ac.uk |
Discovery and Development of Novel Catalytic Systems for Challenging Bond Formations
The scope of reactions involving this compound has been greatly expanded through the discovery of novel transition-metal catalytic systems. These catalysts enable challenging bond formations that are difficult to achieve through traditional Grignard chemistry.
Iron Catalysis: Iron, being an abundant and non-toxic metal, is an attractive catalyst. Iron-diamine complexes have been developed to catalyze the direct ortho-arylation of C-H bonds in aryl pyridines and imines using Grignard reagents. nih.gov This C-H activation strategy offers a highly efficient and atom-economical route to biaryl compounds.
Nickel Catalysis: Nickel-phosphine complexes are well-established catalysts for the cross-coupling of Grignard reagents with organic halides (Kumada coupling). acs.org These systems are effective for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, providing a versatile method for synthesizing complex organic structures.
Rhodium Catalysis: Rhodium complexes have been successfully employed in the homo-coupling of aryl Grignard reagents. nih.gov This reaction proceeds through a proposed Rh(III)-bis(aryl) intermediate and is effective for creating symmetrical biaryl compounds, which are valuable structural motifs in materials science and pharmaceuticals.
These catalytic systems often operate under mild conditions and offer unique selectivity, enabling the construction of previously inaccessible molecular frameworks. nih.govacs.orgnih.gov
Applications in Complex Molecule Synthesis and Pharmaceutical Intermediates
The enhanced selectivity and functional group tolerance of modern Grignard protocols have made reagents like this compound invaluable in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). Grignard reagents are fundamental for creating new carbon-carbon bonds, which is a key step in building the carbon skeleton of complex molecules. researchgate.net
A notable application is in the enantioselective formal synthesis of the antihistamine drug clemastine. This synthesis utilizes a highly enantioselective Grignard addition to a ketone, mediated by a specific chiral biaryl ligand, to construct a key chiral tertiary alcohol intermediate with high enantiomeric purity. nih.gov Furthermore, analogs such as 4-tert-butylphenylmagnesium bromide are explicitly used as intermediates in the production of various pharmaceuticals and agrochemicals. smolecule.com The synthesis of 2-(4'-alkylphenyl)-5-cyanopyridine liquid crystals also employs a Grignard reagent formed from 4-butylbromobenzene, showcasing its utility in materials science. chemicalbook.com
Integration with Automated Synthesis and Artificial Intelligence in Chemical Research
The future of chemical synthesis lies in the integration of automation and artificial intelligence (AI) to accelerate discovery and development. Grignard reactions, including those with this compound, are being adapted to these new platforms.
Automated Synthesis: Continuous flow chemistry offers a safer and more scalable method for preparing Grignard reagents, which can be a hazardous process in traditional batch setups. researchgate.netmt.com Inline monitoring techniques, such as FTIR spectroscopy, can be used to track the reaction in real-time, ensuring optimal conditions and safety. mt.commt.com Automated synthesis platforms, which use pre-filled reagent cartridges, are also being developed for a range of reactions, including cross-coupling reactions that often utilize Grignard-derived organometallics. merckmillipore.comsigmaaldrich.com
Artificial Intelligence: AI and machine learning are revolutionizing how chemical reactions are optimized. jscholaronline.org AI algorithms can analyze vast datasets of reaction outcomes to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a desired transformation. illinois.edu Researchers have successfully combined AI with automated molecule-making machines to find the best general conditions for complex coupling reactions, significantly increasing reaction yields. illinois.edu Such systems can be applied to reactions involving this compound to rapidly identify ideal parameters for its use in novel synthetic routes, thereby accelerating the discovery of new drugs and materials. jscholaronline.orgyoutube.com
Q & A
Q. What are the standard synthetic routes for preparing 4-N-Butylphenylmagnesium bromide, and what critical reaction conditions ensure high yield?
- Methodological Answer : Grignard reagents like this compound are typically synthesized by reacting 4-N-butylbromobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere (argon/nitrogen). Key conditions include:
- Solvent Purity : Use rigorously dried solvents to prevent hydrolysis of the Grignard intermediate.
- Temperature Control : Initiate the reaction at room temperature, with gentle heating if activation is sluggish.
- Magnesium Activation : Pre-treated magnesium turnings (e.g., iodine-activated) enhance reactivity .
Characterization via should show the absence of starting material (e.g., aryl bromide peaks at δ 7.2–7.5 ppm) and a singlet for the Mg-bound proton. Yield optimization (65–85%) depends on solvent choice and exclusion of moisture .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- : Look for downfield shifts in aromatic protons (δ 6.5–7.0 ppm) and broad signals for Mg-bound alkyl groups.
- Titration : Quantitative analysis using Gilman titration confirms active Grignard concentration via reaction with iodinol to measure liberated iodine .
- X-ray Crystallography : For structural elucidation, single-crystal studies (e.g., P222 space group) reveal Mg coordination geometry and bond angles .
Q. How should this compound be stored to maintain stability, and what are common decomposition pathways?
- Methodological Answer :
- Storage : Maintain in anhydrous THF or diethyl ether under inert gas at –20°C. Exposure to moisture or oxygen leads to hydrolysis (forming butylbenzene) or oxidation.
- Decomposition Monitoring : Use FT-IR to detect O–H stretches (3400–3600 cm) from hydrolysis byproducts .
Advanced Research Questions
Q. How can competing side reactions (e.g., Wurtz coupling or enolate formation) be minimized during reactions with this compound?
- Methodological Answer :
- Electrophile Selection : Use non-enolizable carbonyls (e.g., esters over ketones) to avoid enolate formation.
- Temperature Modulation : Low temperatures (–78°C) suppress Wurtz coupling, favoring nucleophilic addition.
- Additive Screening : Lewis acids like CeCl improve regioselectivity in cross-couplings .
Q. What computational methods predict the reactivity of this compound in novel C–C bond-forming reactions?
- Methodological Answer :
- DFT Calculations : Model Mg–C bond dissociation energies (BDEs) to assess nucleophilicity. For example, B3LYP/6-31G(d) predicts activation barriers for addition to carbonyls.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., THF vs. ether) to optimize solvation .
Q. How do structural modifications (e.g., alkyl chain length) in analogous Grignard reagents influence reaction outcomes with this compound?
- Methodological Answer :
- Comparative Studies : Shorter alkyl chains (e.g., methyl vs. butyl) reduce steric hindrance, increasing reaction rates but potentially lowering selectivity.
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with varying electrophiles (e.g., aldehydes vs. ketones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
